1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline
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Overview
Description
1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and strong acid catalysts to proceed efficiently . Additionally, the use of bentonite clay and ethanol as solvents can facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new pharmaceuticals due to its biological activity.
Industry: Utilized in the production of dyes and polymeric materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial properties.
Quinoxaline: Used in medicinal chemistry for its diverse biological activities.
Pthalazine: Similar structure and applications in medicinal chemistry.
Uniqueness
1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline stands out due to its unique combination of nitrogen and sulfur atoms within the heterocyclic ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63811-31-4 |
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Molecular Formula |
C21H14N4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,3-diphenyl-[1,3,4]thiadiazino[5,6-b]quinoxaline |
InChI |
InChI=1S/C21H14N4S/c1-3-9-15(10-4-1)20-24-25(16-11-5-2-6-12-16)19-21(26-20)23-18-14-8-7-13-17(18)22-19/h1-14H |
InChI Key |
QMMAWURCAWWZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=NC4=CC=CC=C4N=C3S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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